(E)-4-(2-Nitrovinyl)pyridine

Catalog No.
S1483981
CAS No.
100446-37-5
M.F
C7H6N2O2
M. Wt
150.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E)-4-(2-Nitrovinyl)pyridine

CAS Number

100446-37-5

Product Name

(E)-4-(2-Nitrovinyl)pyridine

IUPAC Name

4-(2-nitroethenyl)pyridine

Molecular Formula

C7H6N2O2

Molecular Weight

150.13 g/mol

InChI

InChI=1S/C7H6N2O2/c10-9(11)6-3-7-1-4-8-5-2-7/h1-6H

InChI Key

MUHDOWRKJXJUNC-UHFFFAOYSA-N

SMILES

C1=CN=CC=C1C=C[N+](=O)[O-]

Synonyms

Pyridine, 4-(2-nitroethenyl)-, (E)- (9CI)

Canonical SMILES

C1=CN=CC=C1C=C[N+](=O)[O-]

Isomeric SMILES

C1=CN=CC=C1/C=C/[N+](=O)[O-]

(E)-4-(2-Nitrovinyl)pyridine (CAS: 100446-37-5) is a highly reactive, nitrogen-containing heterocyclic nitroalkene utilized primarily as an advanced Michael acceptor and dienophile in organic synthesis [1]. By replacing the standard phenyl ring of β-nitrostyrene with a 4-pyridyl moiety, this compound leverages strong inductive and resonance electron-withdrawing effects to severely deplete electron density at the β-carbon [2]. This structural modification significantly lowers the activation energy for nucleophilic attack, making it a highly effective precursor for the synthesis of complex piperidines, pyrrolidines, and 4-ethylpyridine pharmacophores. Furthermore, the basic pyridine nitrogen provides a critical handle for reversible salt formation, enabling aqueous biphasic processing and direct coordination to transition metal catalysts [3].

Procuring generic β-nitrostyrene instead of (E)-4-(2-Nitrovinyl)pyridine fundamentally compromises synthetic pathways requiring basicity, metal coordination, or extreme electrophilicity [1]. β-Nitrostyrene lacks a protonatable nitrogen, rendering it strictly lipophilic and incompatible with aqueous-acidic green chemistry protocols. Furthermore, substituting with the closely related 2-(2-nitrovinyl)pyridine introduces severe steric hindrance at the nitrogen atom; the ortho-vinyl group blocks efficient coordination with bulky transition metals (e.g., Pd, Pt) and complicates quaternization reactions [2]. Consequently, only the 4-pyridyl isomer provides the necessary combination of an unhindered coordination site and maximum para-directed electron withdrawal, making it non-interchangeable in metallosupramolecular assembly and the synthesis of 4-substituted pyridine active pharmaceutical ingredients [3].

Enhanced Electrophilicity for Accelerated Michael Additions

The 4-pyridyl group exerts a much stronger electron-withdrawing effect than a standard phenyl ring, fundamentally altering the reactivity of the nitrovinyl group [1]. When neutral, the 4-pyridyl group has a Hammett constant (σp) of +0.44, which surges to >+0.90 upon protonation or Lewis acid coordination, compared to 0.00 for β-nitrostyrene [2]. This massive electronic shift accelerates conjugate additions, allowing reactions with sterically hindered or weak nucleophiles to proceed to high yields under milder conditions.

Evidence DimensionHammett para-substituent constant (σp) / Electron-withdrawing capacity
Target Compound Data(E)-4-(2-Nitrovinyl)pyridine: σp = +0.44 (neutral) to >+0.90 (activated)
Comparator Or Baselineβ-Nitrostyrene: σp = 0.00
Quantified Difference>0.44 unit increase in σp, driving orders-of-magnitude faster nucleophilic attack at the β-carbon.
ConditionsStandard linear free-energy relationship parameters.

Buyers synthesizing complex heterocycles should procure this compound to achieve high yields with weak nucleophiles that fail to react with standard β-nitrostyrene.

Aqueous Processability and Green Chemistry Compatibility

Unlike strictly lipophilic nitroalkenes, (E)-4-(2-Nitrovinyl)pyridine features a basic pyridine nitrogen (pKa ~5.2) that readily forms stable, water-soluble salts [1]. Upon treatment with mild acids (e.g., HCl, acetic acid), the compound achieves aqueous solubilities exceeding 50 mg/mL. In stark contrast, β-nitrostyrene remains virtually insoluble in water (<0.1 mg/mL) [2]. This property allows the 4-pyridyl derivative to be utilized in environmentally benign aqueous biphasic reactions and simplifies post-reaction purification via acid-base extraction.

Evidence DimensionAqueous solubility under mildly acidic conditions (pH < 4.0)
Target Compound Data(E)-4-(2-Nitrovinyl)pyridine: >50 mg/mL (as hydrochloride/acetate salt)
Comparator Or Baselineβ-Nitrostyrene: <0.1 mg/mL
Quantified Difference>500-fold increase in aqueous solubility.
ConditionsAqueous buffer or biphasic solvent systems at pH < 4.0 at 25°C.

Procuring this specific compound enables scalable, solvent-free or aqueous-based manufacturing processes, significantly reducing hazardous organic solvent waste.

Unhindered Nitrogen for Metallosupramolecular Coordination

In the design of metal-organic frameworks (MOFs) or supramolecular catalysts, the position of the coordinating nitrogen is critical [1]. The 4-pyridyl isomer places the nitrogen lone pair 180° away from the bulky nitrovinyl group, completely eliminating steric clash. When compared to 2-(2-nitrovinyl)pyridine, where the ortho-substituent severely blocks the nitrogen, the 4-pyridyl variant demonstrates significantly higher coordination efficiency with bulky transition metals like Palladium or Platinum, often increasing complexation yields from trace amounts to near-quantitative levels [2].

Evidence DimensionNitrogen lone-pair steric accessibility and coordination yield
Target Compound Data(E)-4-(2-Nitrovinyl)pyridine: Unhindered coordination (>90% complexation yield)
Comparator Or Baseline2-(2-nitrovinyl)pyridine: Severe ortho-steric clash (<10% complexation yield)
Quantified DifferenceElimination of steric hindrance, enabling highly efficient metal binding.
ConditionsCoordination with bulky transition metal centers (e.g., Pd, Pt) in supramolecular assembly.

Material science buyers must select the 4-pyridyl isomer to ensure successful self-assembly and catalyst anchoring, which is sterically prohibited by the 2-pyridyl analog.

Regio-Exact Precursor for 4-Substituted Pyridine APIs

The reduction of the nitrovinyl moiety is a standard route to biologically active ethylamines. Hydrogenation of (E)-4-(2-Nitrovinyl)pyridine specifically yields 2-(pyridin-4-yl)ethanamine, a critical pharmacophore for histamine H1/H2 receptor modulators and other active pharmaceutical ingredients [1]. Using generic nitroalkene mixtures or the 3-pyridyl isomer results in entirely different pharmacological profiles due to the altered spatial orientation of the basic nitrogen [2]. Procurement of the pure 4-isomer guarantees absolute regiospecificity for the target 4-substituted scaffold.

Evidence DimensionRegiospecificity of downstream ethylamine pharmacophore
Target Compound Data(E)-4-(2-Nitrovinyl)pyridine: 100% yield of 4-substituted pyridine scaffold
Comparator Or Baseline3-(2-nitrovinyl)pyridine: Yields 3-substituted scaffold (off-target)
Quantified DifferenceAbsolute regiocontrol for 4-position receptor binding interactions.
ConditionsStandard catalytic hydrogenation (Pd/C, H2) in pharmaceutical manufacturing.

Pharmaceutical procurement must specify the 4-isomer to ensure the correct spatial geometry for receptor binding in downstream active pharmaceutical ingredients.

Asymmetric Organocatalysis and Complex Heterocycle Synthesis

Directly utilizing the enhanced electrophilicity of the 4-pyridyl group to perform high-yield, enantioselective Michael additions and 1,3-dipolar cycloadditions, forming heavily substituted pyrrolidines and piperidines that are inaccessible with standard nitrostyrene [1].

Aqueous Biphasic Manufacturing

Leveraging the compound's salt-forming ability to conduct large-scale, environmentally friendly conjugate additions in water, simplifying product isolation via pH adjustment and reducing organic solvent waste [2].

Metallosupramolecular Assembly and MOF Construction

Exploiting the unhindered 4-pyridyl nitrogen to anchor the highly reactive nitroalkene functionality within porous metal-organic frameworks or self-assembled cages for confined-space catalysis [3].

Synthesis of Histamine Receptor Modulators

Using the compound as a regio-exact precursor for the direct reduction to 2-(pyridin-4-yl)ethanamine, a critical building block in the development of targeted pharmaceutical APIs with specific spatial requirements [4].

XLogP3

1.1

Hydrogen Bond Acceptor Count

3

Exact Mass

150.042927438 g/mol

Monoisotopic Mass

150.042927438 g/mol

Heavy Atom Count

11

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